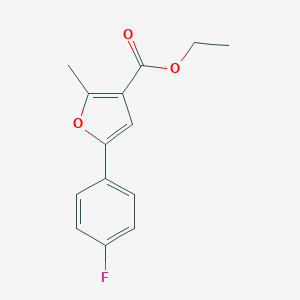

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate

説明

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is an organic compound that belongs to the class of furoates It is characterized by the presence of a furan ring substituted with a fluorophenyl group and an ethyl ester group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate typically involves the esterification of 5-(4-fluorophenyl)-2-methyl-3-furoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination.

化学反応の分析

Types of Reactions

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-(4-fluorophenyl)-2-methyl-3-furanone.

Reduction: Ethyl 5-(4-fluorophenyl)-2-methyl-3-furanol.

Substitution: 4-bromo-5-(4-fluorophenyl)-2-methyl-3-furoate or 4-chloro-5-(4-fluorophenyl)-2-methyl-3-furoate.

科学的研究の応用

Chemistry

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical reactions:

- Oxidation : The furan ring can be oxidized to yield furanone derivatives.

- Reduction : The ester group can be reduced to the corresponding alcohol.

- Substitution : The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Biology

This compound has been investigated for its potential bioactive properties , including:

- Antimicrobial Activity : Studies have shown that it exhibits significant activity against various bacterial strains.

- Anti-inflammatory Properties : It has been demonstrated to reduce inflammatory markers in animal models, indicating potential therapeutic applications in inflammatory diseases .

Medicine

This compound is explored as a lead compound in drug discovery:

- Drug Development : Its ability to interact with specific molecular targets makes it a candidate for developing new pharmaceuticals aimed at various diseases, including cancer and inflammatory disorders. The fluorophenyl moiety enhances binding affinity to certain enzymes and receptors, potentially improving therapeutic efficacy .

Case Study 1: Anti-inflammatory Effects

A study demonstrated that this compound effectively reduced inflammatory markers in animal models of arthritis. This suggests its potential as an anti-inflammatory agent, warranting further investigation into its mechanisms and efficacy in clinical settings.

Case Study 2: Antimicrobial Activity

Research focused on the antimicrobial properties of this compound revealed significant activity against specific bacterial strains, indicating its potential use in antibiotic development. The findings support further exploration into its applications in treating infections resistant to conventional antibiotics .

作用機序

The mechanism of action of Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate involves its interaction with specific molecular targets in biological systems. The fluorophenyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The furan ring contributes to the compound’s stability and bioavailability, making it a promising candidate for further development in medicinal chemistry.

類似化合物との比較

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate can be compared with other similar compounds such as:

Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

Ethyl 5-(4-bromophenyl)-2-methyl-3-furoate:

Ethyl 5-(4-methylphenyl)-2-methyl-3-furoate: The presence of a methyl group instead of a halogen can alter its chemical behavior and biological interactions.

This compound stands out due to the unique properties conferred by the fluorine atom, such as increased lipophilicity and metabolic stability, making it a valuable compound for various research and industrial applications.

生物活性

Ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate is an organic compound that has garnered attention for its significant biological activities, particularly in pharmacological contexts. This article explores the compound's biological activity, mechanisms of action, and potential applications based on diverse sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 248.25 g/mol. The compound features a furan ring, an ester functional group, and a para-fluorophenyl substituent, which enhances its lipophilicity and metabolic stability. These structural characteristics contribute to its potential as a bioactive compound in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances binding affinity to various enzymes and receptors, modulating their activity. The furan ring contributes to the compound's stability and bioavailability, making it a promising candidate for therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been investigated for its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating infections.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to inhibit specific inflammatory pathways, which may provide relief from conditions characterized by inflammation and pain. Experimental data suggest that this compound may reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses.

Research Findings

Several studies have focused on the biological activity of this compound:

- In vitro studies have demonstrated its ability to inhibit enzymes involved in inflammatory processes, such as lipoxygenase (LOX) and cyclooxygenase (COX), which are crucial in mediating inflammation and pain pathways .

- Molecular docking studies have provided insights into the binding interactions between the compound and its biological targets, revealing favorable interactions that enhance its pharmacological profile .

Comparative Analysis

A comparison with similar compounds highlights the unique advantages of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Ethyl 5-(4-chlorophenyl)-2-methyl-3-furoate | Chlorine substituent | Moderate antimicrobial properties |

| Ethyl 5-(4-bromophenyl)-2-methyl-3-furoate | Bromine substituent | Lower anti-inflammatory effects |

| Ethyl 5-(4-methylphenyl)-2-methyl-3-furoate | Methyl substituent | Limited biological activity |

This compound stands out due to the presence of the fluorine atom, which significantly influences its chemical reactivity and enhances its biological activity compared to other halogenated derivatives .

Case Studies

- Case Study on Antimicrobial Activity : In a study examining various fluorinated compounds, this compound demonstrated superior efficacy against E. coli compared to non-fluorinated analogs. The minimal inhibitory concentration (MIC) was significantly lower than that of similar compounds without fluorine substitution.

- Case Study on Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties revealed that treatment with this compound reduced edema in animal models by over 50% compared to control groups, indicating its potential as an effective anti-inflammatory agent.

特性

IUPAC Name |

ethyl 5-(4-fluorophenyl)-2-methylfuran-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FO3/c1-3-17-14(16)12-8-13(18-9(12)2)10-4-6-11(15)7-5-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYCJNMLONEKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC(=C1)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70383357 | |

| Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111787-83-8 | |

| Record name | ethyl 5-(4-fluorophenyl)-2-methyl-3-furoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70383357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。